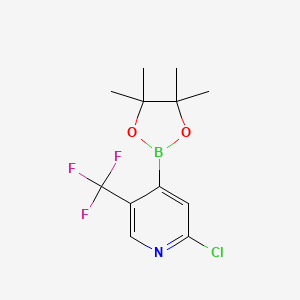

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Description

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a boronic ester-containing heterocyclic compound with a molecular formula of C₁₂H₁₄BClF₃NO₂ and a molecular weight of 307.5 g/mol . The molecule features a pyridine core substituted with chlorine (Cl) at position 2, a trifluoromethyl (-CF₃) group at position 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 2. This structure renders it highly valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-5-9(14)18-6-7(8)12(15,16)17/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFBRSNYUZUDAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121515-21-5 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H14BClN2O2

- Molecular Weight : 240.49 g/mol

- CAS Number : 1310404-27-3

- Physical Form : Crystalline Powder

- Melting Point : 68°C

Anticancer Properties

Research indicates that derivatives of pyridine compounds often possess anticancer properties. The structural modifications present in 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine may enhance its efficacy against cancer cell lines. For example:

- In vitro studies have demonstrated that certain pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

Pyridine compounds are known for their antimicrobial properties. Some studies suggest that this specific compound may also exhibit activity against resistant strains of bacteria:

- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against multidrug-resistant Staphylococcus aureus and other pathogens .

Study 1: DYRK1A Inhibition

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of pyridine derivatives including the target compound. Results indicated that these compounds could effectively inhibit growth in clinical isolates of Mycobacterium tuberculosis, with MIC values ranging from 0.5 to 1.0 μg/mL against resistant strains .

Data Tables

Comparison with Similar Compounds

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester (CAS 1218790-05-6)

- Key Difference : The trifluoromethyl group is at position 6 instead of 5.

- However, the electronic effects of -CF₃ at position 6 may weaken the pyridine ring’s electron-deficient character compared to the target compound .

- Molecular Weight : 307.5 g/mol (identical to the target compound).

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS 1084953-47-8)

- Key Difference : Boronate ester at position 3 instead of 4; lacks the chlorine substituent.

- Impact : The absence of chlorine reduces electrophilicity, while the boronate’s position alters regioselectivity in cross-couplings. This compound exhibits lower polarity (logP = 2.8 vs. 3.1 for the target compound) due to reduced halogenation .

- Molecular Weight : 273.06 g/mol.

Halogen-Substituted Analogues

2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1171891-42-1)

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 452972-11-1)

- Key Difference : Chlorine at positions 2 and 6; lacks the -CF₃ group.

- Impact : The absence of -CF₃ reduces metabolic stability in medicinal applications. Dual chlorine substituents enhance electrophilicity but may limit solubility in aqueous systems .

- Molecular Weight : 284.5 g/mol.

Functional Group Variants

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine (CAS Not Provided)

- Key Difference: Amino (-NH₂) group replaces -CF₃ at position 5.

- Impact: The amino group introduces hydrogen-bonding capability, improving interactions with biological targets (e.g., kinase inhibitors). However, the boronate’s reactivity may be compromised due to competing amine coordination with palladium catalysts .

5-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one (CAS Not Provided)

- Key Difference: Quinazolinone core replaces pyridine; boronate ester absent.

- Impact: The quinazolinone scaffold is associated with kinase inhibition (e.g., EGFR inhibitors), but the lack of a boronate limits utility in cross-coupling reactions .

Physicochemical and Reactivity Comparison

*Typical yields for aryl chloride cross-couplings under Pd catalysis .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for high yield?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, to install the dioxaborolane group. Key conditions include:

- Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances solubility and reactivity .

- Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and by-product suppression .

- Catalyst optimization : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used, with ligand choice impacting regioselectivity .

Q. How do the chloro, trifluoromethyl, and dioxaborolane groups influence the compound’s reactivity in cross-coupling reactions?

- Chloro group : Acts as a leaving group in nucleophilic substitution or Suzuki-Miyaura couplings, enabling aryl-aryl bond formation .

- Trifluoromethyl group : Enhances metabolic stability in drug candidates and modulates electronic properties (strong electron-withdrawing effect) .

- Dioxaborolane : Facilitates boronate transfer in coupling reactions; its steric bulk (tetramethyl substitution) improves stability during handling .

Q. What purification methods are recommended for achieving >95% purity?

- Chromatography : Flash column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates boronate esters from unreacted starting materials .

- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the product vs. impurities .

- Analytical validation : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this compound when encountering low yields or by-product formation?

- Catalyst screening : Test Pd(OAc)₂ with bulky ligands (e.g., SPhos) to reduce homocoupling by-products .

- Solvent effects : Switch from THF to toluene for improved thermal stability in prolonged reactions .

- Stoichiometry adjustment : Use a 1.2:1 molar ratio of boronate to aryl halide to compensate for boronate hydrolysis .

- Additives : Add K₃PO₄ or Cs₂CO₃ to scavenge protons and stabilize the boronate intermediate .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structure?

- NMR spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies aromatic proton splitting patterns (δ 8.2–8.5 ppm for pyridine protons). ¹⁹F NMR confirms trifluoromethyl presence (δ -60 to -65 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass validation (theoretical [M+H]+ = 348.12) .

- X-ray crystallography : Resolves boronate ester geometry and confirms regiochemistry .

Q. When encountering discrepancies in reported reactivity of similar trifluoromethylpyridine derivatives, how should one design experiments to resolve contradictions?

- Systematic substitution studies : Synthesize analogs (e.g., replacing chloro with fluoro or methyl groups) to isolate electronic vs. steric effects .

- Kinetic profiling : Use in situ IR or ReactIR to monitor reaction progress and identify intermediates .

- Computational modeling : DFT calculations (e.g., Gaussian) predict activation barriers for competing pathways (e.g., C-Cl vs. C-B bond cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.